molecular formula C30H40I2N4 B1604626 Dequalinium iodide CAS No. 2019-42-3

Dequalinium iodide

Cat. No. B1604626
CAS RN: 2019-42-3
M. Wt: 710.5 g/mol
InChI Key: BTXPITUAZUILEM-UHFFFAOYSA-N
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Description

Dequalinium iodide (DQI) is an organic compound with the chemical formula C14H20I2N2O3. It is an antiseptic, antifungal, and antimalarial agent and is used in a variety of clinical applications. DQI has a wide range of applications in medicine, including the treatment of bacterial infections, dermatological conditions, and the prevention of malaria. It is also used in laboratory experiments for the study of biological systems.

Scientific Research Applications

Neurotoxicity Studies

Dequalinium iodide, a bisquaternary ammonium compound, has been identified as a potent neurotoxicant, particularly harmful to cultured cerebellar granule neurons. The neurotoxic effects are attributed to decreased mitochondrial membrane potential, increased free radical production, and ATP depletion. However, suramin, a nonselective purinergic P(2) receptor antagonist, has been found to significantly prevent these neurotoxic effects, suggesting potential pathways for mitigating dequalinium-induced neurotoxicity (Chan & Lin-Shiau, 2001).

Antimicrobial Activity

Dequalinium chloride, a variant of dequalinium, has been successfully used as an antiseptic drug and disinfectant for over 50 years, particularly in clinical settings. It exhibits high activity against mycobacteria and protozoa, especially plasmodia. The antimicrobial activity of dequalinium chloride against a range of germs relevant to vaginal infections has been demonstrated, showing its effectiveness in treating various vaginal infections (Tischer et al., 2012); (Casa et al., 2002).

Cancer Research

Dequalinium chloride's role in inhibiting the growth of malignant tumors, particularly glioblastoma, the most common malignant neuroepithelial tumor, has been observed. It shows potential in inducing cancer cell apoptosis and inhibiting tumor growth by targeting mitochondria. This highlights its potential application in cancer treatment, especially for glioblastoma (Pan et al., 2021).

Molecular Studies and Biochemical Research

Studies have shown that dequalinium can be used in biochemical research, such as the determination of micro amounts of nucleic acids. It interacts with nucleic acids, enhancing resonance light scattering, which can be used for their quantitative analysis. This application is significant in molecular biology and genetic research (Li et al., 2001).

Leukemia Research

Dequalinium has been studied for its effects on human leukemia cells, where it induces cell death by affecting mitochondrial functions. This includes mitochondrial membrane depolarization, cytochrome c release, superoxide anion overproduction, and ATP depletion, leading to apoptosis in leukemia cells. These findings contribute to the understanding of dequalinium as a potential anticancer agent (Sancho et al., 2007).

Drug Delivery and Biophysical Studies

Research in drug delivery systems has explored dequalinium as a potential ligand for targeting mitochondria in nanomedicines. For instance, its interaction with phosphatidylcholine bilayers during liposome formation has been studied, providing insights into its role in the development of lipid-based mitochondrial nanomedicines. This work emphasizes the importance of understanding the physico-chemical characteristics of dequalinium in the context of drug delivery (Sauvage et al., 2019).

properties

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXPITUAZUILEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40I2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6707-58-0 (Parent)
Record name Dequalinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dequalinium iodide

CAS RN

2019-42-3
Record name Dequalinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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